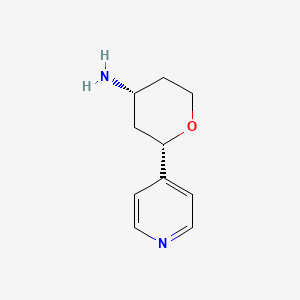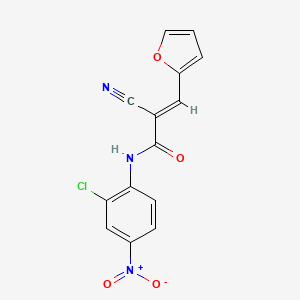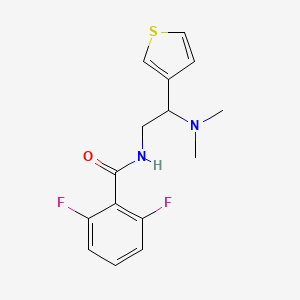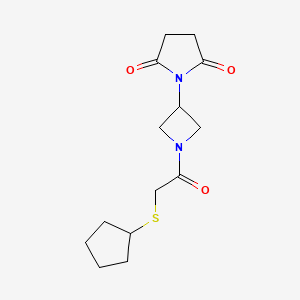![molecular formula C18H13BrN4O3 B2734958 5-bromo-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-2-furamide CAS No. 862811-05-0](/img/structure/B2734958.png)
5-bromo-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-2-furamide is a complex organic compound characterized by its bromine, furan, and imidazo[1,2-a]pyrimidine functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-2-furamide typically involves multiple steps, starting with the formation of the imidazo[1,2-a]pyrimidine core. This can be achieved through multicomponent reactions, condensation reactions, and intramolecular cyclizations[_{{{CITATION{{{_1{Synthetic approaches and functionalizations of imidazo1,2-a .... The bromination and subsequent introduction of the furan and methoxyphenyl groups are performed under controlled conditions to ensure the desired product is obtained.
Industrial Production Methods: On an industrial scale, the synthesis of this compound would involve optimizing reaction conditions to maximize yield and purity. This might include the use of catalysts, specific solvents, and temperature control to facilitate the reactions efficiently. Large-scale production would also require stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_1{Synthetic approaches and functionalizations of imidazo1,2-a ....
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) can be used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Replacement of the bromine atom with other functional groups.
Scientific Research Applications
Chemistry: In organic chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its functional groups make it a versatile intermediate in various synthetic pathways.
Biology: The biological activity of this compound has been explored in medicinal chemistry. It has shown potential as an anticancer agent, exhibiting cytotoxicity against certain cancer cell lines.
Medicine: Due to its biological activity, this compound is being investigated for its therapeutic potential. It may be used in the development of new drugs targeting specific diseases.
Industry: In material science, this compound can be used in the development of new materials with unique properties. Its structural features make it suitable for applications in coatings, polymers, and other advanced materials.
Mechanism of Action
The mechanism by which 5-bromo-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-2-furamide exerts its effects involves interactions with specific molecular targets. The imidazo[1,2-a]pyrimidine core is known to bind to various enzymes and receptors, leading to biological responses. The exact pathways and molecular targets are still under investigation, but research suggests that it may involve modulation of signaling pathways related to cell proliferation and apoptosis.
Comparison with Similar Compounds
Imidazo[1,2-a]pyrimidine derivatives: These compounds share the imidazo[1,2-a]pyrimidine core but differ in their substituents and functional groups.
Furan derivatives: Compounds containing the furan ring, but with different substituents and attached groups.
Brominated compounds: Other brominated organic molecules with varying structures and properties.
Uniqueness: What sets 5-bromo-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-2-furamide apart is its specific combination of functional groups, which confer unique chemical and biological properties. This combination allows for diverse applications and makes it a valuable compound in scientific research.
Properties
IUPAC Name |
5-bromo-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrN4O3/c1-25-14-4-3-11(13-10-23-8-2-7-20-18(23)22-13)9-12(14)21-17(24)15-5-6-16(19)26-15/h2-10H,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBRPEYDSQVXWKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CN3C=CC=NC3=N2)NC(=O)C4=CC=C(O4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2,3-dimethoxybenzyl)acetamide](/img/structure/B2734875.png)
![1-[4-(1,2,3-thiadiazol-4-yl)phenyl]-1H-imidazol-1-ium chloride](/img/structure/B2734879.png)
![3-methyl-6-{[1-(thiophene-2-carbonyl)piperidin-3-yl]oxy}pyridazine](/img/structure/B2734881.png)

![N-(3-(difluoromethoxy)phenyl)-7-ethyl-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2734886.png)

![N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]cyclopropanecarboxamide](/img/structure/B2734888.png)

![Tert-butyl (1R,5S)-6-[(5-bromopyrazin-2-yl)-methylamino]-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2734890.png)

![methyl (2S)-2-({3-[(2-chloropyridin-4-yl)formamido]propyl}amino)-3-methylbutanoate](/img/structure/B2734894.png)
![3-{3-[4-(2-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-6-(trifluoromethyl)-2H-1lambda6,2,4-benzothiadiazine-1,1-dione](/img/structure/B2734895.png)
![2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl}acetamide](/img/structure/B2734896.png)

